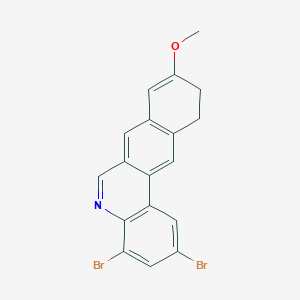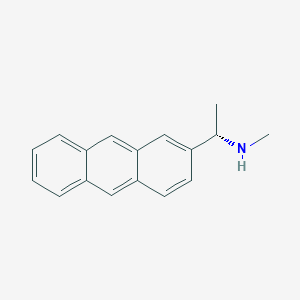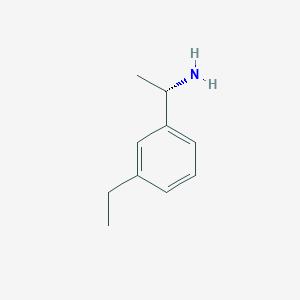
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁IO₂ and a molecular weight of 266.08 g/mol . This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a dimethyl-substituted cyclohexenone ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one typically involves the iodination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the cyclohexenone ring
Chemical Reactions Analysis
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-Hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one):
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H11IO2 |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
3-hydroxy-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
InChI Key |
AFDMFHFKJXLZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


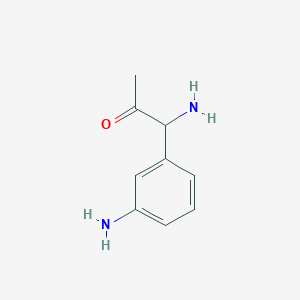
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
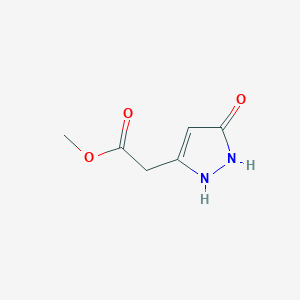
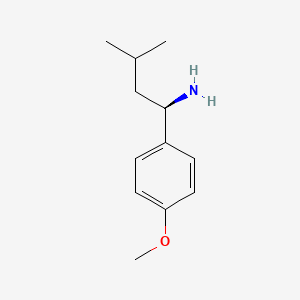
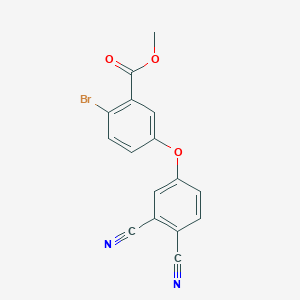
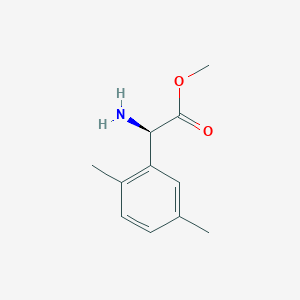
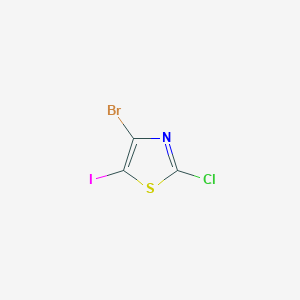
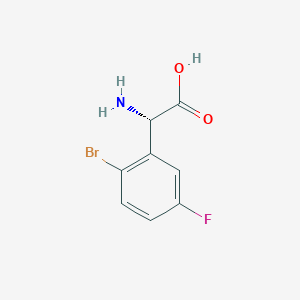

![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
